molecular formula C23H20ClN3O4S B2688550 N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-20-5

N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2688550
CAS RN: 895022-20-5
M. Wt: 469.94
InChI Key: ZGDRGKIJCZPPMN-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the 3,4,5-trimethoxy group indicates three methoxy (OCH3) groups attached to the benzene ring. The pyridin-3-ylmethyl part of the molecule indicates a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to the molecule via a methylene (-CH2-) bridge .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including the benzothiazole and pyridine rings, the amide linkage, and the methoxy groups. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole and pyridine rings might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The methoxy groups might be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the aromatic rings might influence its solubility, while the chloro and methoxy groups could affect its reactivity .

Scientific Research Applications

Cancer Research Applications

Compounds structurally related to "N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide" have been explored for their potential in cancer research. Specifically, benzamide derivatives have shown promising anticancer activity. A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Most compounds displayed moderate to excellent activity, suggesting the potential of this chemical framework in developing new anticancer agents (Ravinaik et al., 2021).

Electrochromic Materials Development

The development of electrochromic materials is another area where related compounds have been applied. Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole and structurally similar to the compound , has been used as an electron acceptor in the design of donor-acceptor-type electrochromic polymers. These materials exhibit lower bandgaps, favorable redox activity, stability, and fast switching times, indicating potential for use in electrochromic devices (Ming et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It might also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-29-18-9-15(10-19(30-2)21(18)31-3)22(28)27(13-14-5-4-8-25-12-14)23-26-17-7-6-16(24)11-20(17)32-23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDRGKIJCZPPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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